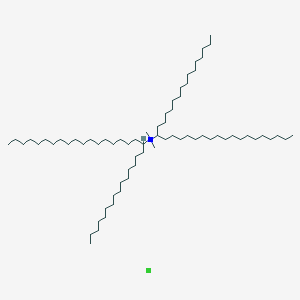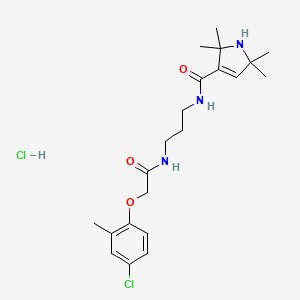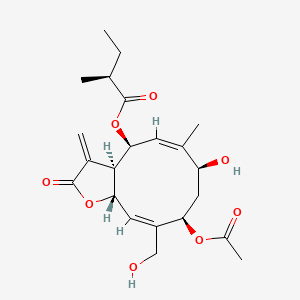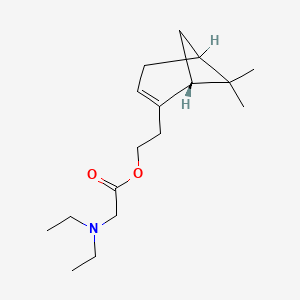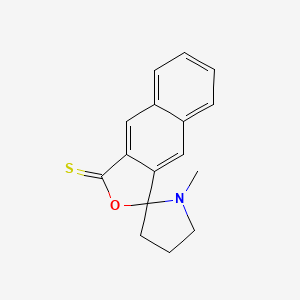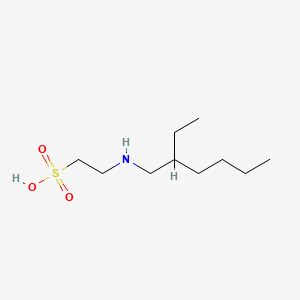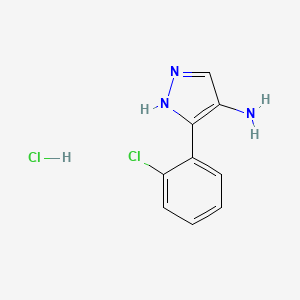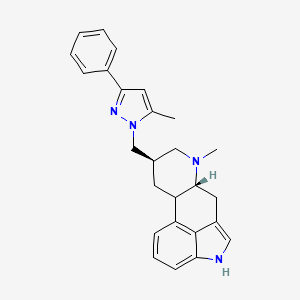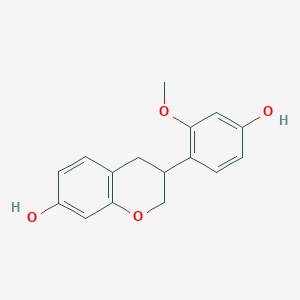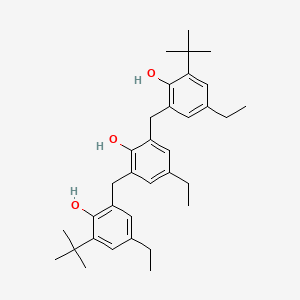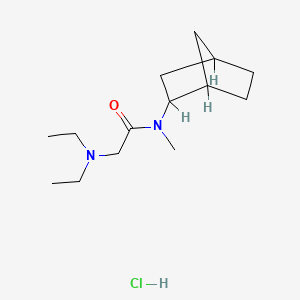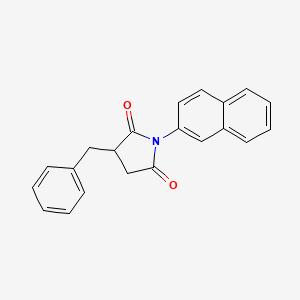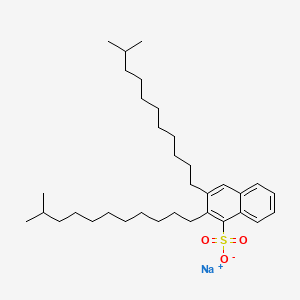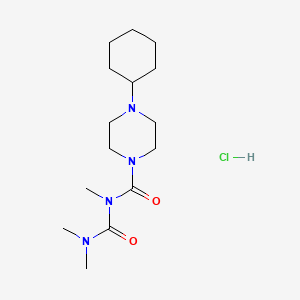
1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride is a chemical compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride involves multiple steps. The process typically starts with the preparation of the piperazine ring, followed by the introduction of the cyclohexyl group and the dimethylamino carbonyl group. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs.
化学反応の分析
Types of Reactions
1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
類似化合物との比較
Similar Compounds
- 1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-
- 1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-ethyl-
- 1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-propyl-
Uniqueness
1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the presence of the monohydrochloride salt make it particularly interesting for various applications.
特性
CAS番号 |
80712-48-7 |
|---|---|
分子式 |
C15H29ClN4O2 |
分子量 |
332.87 g/mol |
IUPAC名 |
4-cyclohexyl-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H28N4O2.ClH/c1-16(2)14(20)17(3)15(21)19-11-9-18(10-12-19)13-7-5-4-6-8-13;/h13H,4-12H2,1-3H3;1H |
InChIキー |
VGFDHJQHBYUMAN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


